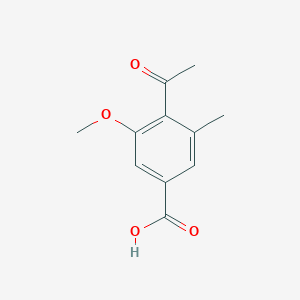

4-acetyl-3-methoxy-5-methylbenzoic acid

描述

属性

分子式 |

C11H12O4 |

|---|---|

分子量 |

208.21 g/mol |

IUPAC 名称 |

4-acetyl-3-methoxy-5-methylbenzoic acid |

InChI |

InChI=1S/C11H12O4/c1-6-4-8(11(13)14)5-9(15-3)10(6)7(2)12/h4-5H,1-3H3,(H,13,14) |

InChI 键 |

GWSISRLRTQOQNE-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1C(=O)C)OC)C(=O)O |

规范 SMILES |

CC1=CC(=CC(=C1C(=O)C)OC)C(=O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The biosynthesis of macrophomic acid is catalyzed by the enzyme macrophomate synthase. The conversion of 5-acetyl-4-methoxy-6-methyl-2-pyrone to macrophomic acid involves either a concerted Diels-Alder reaction or a two-step Michael-aldol sequence . The Michael-aldol sequence includes a Michael addition reaction followed by an aldol condensation . The actual pathway is not yet fully understood, but it involves the decarboxylation of oxaloacetate to form an enolate that coordinates to a magnesium ion in the enzyme’s active site .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of macrophomic acid. Most of the knowledge is derived from laboratory-scale biosynthesis using the enzyme macrophomate synthase .

化学反应分析

Types of Reactions

4-acetyl-3-methoxy-5-methylbenzoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups present in macrophomic acid.

Substitution: Substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions

Common reagents used in the reactions involving macrophomic acid include oxidizing agents, reducing agents, and various catalysts that facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or other reduced derivatives .

科学研究应用

4-acetyl-3-methoxy-5-methylbenzoic acid has several scientific research applications:

作用机制

The mechanism of action of macrophomic acid involves its biosynthesis by the enzyme macrophomate synthase. The enzyme catalyzes the conversion of 5-acetyl-4-methoxy-6-methyl-2-pyrone to macrophomic acid through an intermolecular Diels-Alder reaction . This reaction involves the formation of a bicyclic intermediate, which undergoes decarboxylation and dehydration to form macrophomic acid .

相似化合物的比较

4-acetyl-3-methoxy-5-methylbenzoic acid is unique due to its biosynthesis pathway involving a natural Diels-Alderase enzyme. Similar compounds include other methoxybenzoic acids and substituted benzoic acids . macrophomic acid stands out because of its unusual biosynthesis mechanism and the involvement of macrophomate synthase .

List of Similar Compounds

- 3-methoxybenzoic acid

- 4-methoxybenzoic acid

- 5-methylbenzoic acid

常见问题

Q. What are the recommended protocols for synthesizing 4-acetyl-3-methoxy-5-methylbenzoic acid in laboratory settings?

Methodological Answer: The compound is biosynthesized via macrophomate synthase , an enzyme from Macrophoma commelinae. Key steps include:

Substrate Preparation : Use 5-acetyl-4-methoxy-6-methyl-2-pyrone (substrate) and oxaloacetate.

Catalytic Cycle :

- Step 1 : Oxaloacetate binds to Mg²⁺ in the enzyme's active site, facilitating decarboxylation to enolpyruvate .

- Step 2 : The 2-pyrone substrate binds adjacent to enolpyruvate, enabling a [4+2] cycloaddition to form a bicyclo[2.2.2] adduct .

- Step 3 : Decarboxylation of the adduct yields macrophomic acid (target compound).

Purification : Use column chromatography (e.g., silica gel) with ethyl acetate/hexane gradients.

Q. How can researchers ensure the chemical stability of this compound during experimental handling?

Methodological Answer: Stability is influenced by storage conditions and chemical compatibility:

- Storage :

- Incompatible Materials :

- Handling : Conduct reactions under inert gas (N₂/Ar) to prevent oxidation.

Q. What spectroscopic methods are effective for structural elucidation of this compound?

Methodological Answer: Use a multi-technique approach:

NMR Spectroscopy :

- ¹H NMR : Identify acetyl (-COCH₃), methoxy (-OCH₃), and methyl (-CH₃) groups.

- ¹³C NMR : Confirm carbonyl (C=O) and aromatic carbons.

FT-IR : Detect carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) and acetyl C=O (~1680 cm⁻¹).

X-ray Crystallography : Resolve crystal packing and confirm substituent positions (e.g., IUPAC name: 3-methoxy-4-methyl-5-phenoxybenzoic acid derivatives ).

Advanced Research Questions

Q. What contradictions exist in the proposed catalytic mechanisms of macrophomate synthase, and how can they be resolved?

Methodological Answer: Contradictions :

Q. Resolution Strategies :

Isotope-Labeling Studies : Use ¹³C-labeled oxaloacetate to track decarboxylation kinetics.

Site-Directed Mutagenesis : Modify Mg²⁺-binding residues (e.g., Asp/Glu) to assess catalytic dependency.

Cryo-EM/X-ray Crystallography : Visualize intermediate binding states at high resolution .

Q. How can computational modeling optimize the biosynthesis of this compound?

Methodological Answer:

Molecular Docking : Simulate substrate (2-pyrone) binding to macrophomate synthase’s active site. Focus on:

- Mg²⁺ coordination geometry.

- Hydrogen-bonding networks with active-site residues.

QM/MM Simulations : Study the cycloaddition step’s transition state to identify rate-limiting factors .

MD Simulations : Assess enzyme flexibility under varying pH/temperature conditions to improve catalytic efficiency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。